4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the reaction of 4-aminobenzamide with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzamide and the anhydride group of succinic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, protein structure, and function. The compound’s ability to form stable complexes with proteins makes it valuable in various biochemical assays and analytical techniques .
Mechanism of Action
The mechanism of action of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with protein molecules. The compound can form covalent bonds with amino acid residues, leading to the stabilization of protein structures. This interaction is crucial for studying protein folding, stability, and interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acid
- 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxopentanoic acid
Uniqueness
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific structure, which allows it to form stable complexes with proteins. This property makes it particularly valuable in proteomics research compared to other similar compounds .
Properties
IUPAC Name |
4-[4-(dimethylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-15(2)13(19)9-3-5-10(6-4-9)14-11(16)7-8-12(17)18/h3-6H,7-8H2,1-2H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPLDKJNZYJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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